4(15),11-Oppositadien-1-ol
Overview
Description
Biochemical Analysis
Cellular Effects
The effects of 4(15),11-Oppositadien-1-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in these processes, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form . Its stability in solution is more limited, with recommended storage at -80°C for up to six months . Long-term effects on cellular function have been noted, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, the compound may enhance or inhibit the activity of enzymes involved in lipid metabolism, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(15),11-Oppositadien-1-ol typically involves the isolation from natural sources such as the roots of Homalomena aromatica . The compound can be extracted using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: The compound is stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4(15),11-Oppositadien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions used in organic chemistry.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for this compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4(15),11-Oppositadien-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4(15),11-Oppositadien-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways involved in inflammation and microbial inhibition. Further research is needed to elucidate the exact pathways and molecular targets .
Comparison with Similar Compounds
4(15),11-Oppositadien-1-ol is unique due to its specific structure and natural occurrence. Similar compounds include:
4(15)-Oppositene-1,7-diol (CAS#640289-58-3): Another sesquiterpenoid with similar structural features.
Homalomenol A (CAS#145400-03-9): A related compound also found in Homalomena aromatica.
Bullatantriol (CAS#99933-32-1): Another structurally similar sesquiterpenoid.
These compounds share similar physicochemical properties but may differ in their biological activities and applications.
Properties
IUPAC Name |
(1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVNRJLLBUWVCO-TUVASFSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CCC2(C1C(=C)CCC2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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